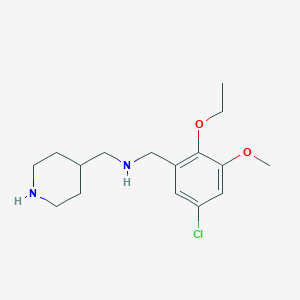![molecular formula C20H26N2O3 B271661 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, also known as GW501516, is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance physical performance and endurance. Despite its potential benefits, the use of GW501516 is controversial due to its potential health risks and lack of regulatory approval for human use.
Wirkmechanismus
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which can improve energy metabolism and reduce lipid accumulation in tissues. Additionally, it can increase the expression of genes involved in mitochondrial biogenesis, which may improve endurance and physical performance.
Biochemical and Physiological Effects:
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in animal models, including increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation. Additionally, it has been shown to increase endurance and physical performance in mice, rats, and dogs. However, the effects of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide in humans are not well understood, and its safety and efficacy have not been established.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has several advantages for use in lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its potential health risks and lack of regulatory approval for human use are significant limitations. Additionally, the use of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide in animal models may not accurately reflect its effects in humans, and further research is needed to establish its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, including its use in treating metabolic and cardiovascular diseases, its potential as a performance-enhancing drug, and its effects on aging and longevity. Additionally, further research is needed to establish its safety and efficacy in humans and to determine the optimal dosing and administration protocols.
Synthesemethoden
The synthesis of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide involves several steps, including the reaction of 4-chloro-2-methoxyphenol with 1-phenylbutylamine to form the intermediate 4-{[(1-phenylbutyl)amino]methyl}-2-methoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form the final product, 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cardiovascular disease.
Eigenschaften
Produktname |
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide |
|---|---|
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[2-methoxy-4-[(1-phenylbutylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-7-17(16-8-5-4-6-9-16)22-13-15-10-11-18(19(12-15)24-2)25-14-20(21)23/h4-6,8-12,17,22H,3,7,13-14H2,1-2H3,(H2,21,23) |
InChI-Schlüssel |
PSZJRTGWXNBCPG-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)



![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)